2-(2-Methylpyridin-4-YL)propan-2-amine
Description
Contextualization within Amine and Pyridine (B92270) Chemistry
2-(2-Methylpyridin-4-YL)propan-2-amine is a heterocyclic compound featuring two key functional groups that are cornerstones of medicinal and materials chemistry: a pyridine ring and a tertiary amine. Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is isosteric to benzene (B151609) and serves as a fundamental scaffold in over 7,000 drug molecules. rsc.orgnih.gov The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, which are crucial for interactions with biological targets like enzymes and receptors. nih.gov Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.nettandfonline.com
The amine functional group, specifically a 2-propan-2-amine moiety, adds another layer of chemical personality to the molecule. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. The specific classification of the amine (primary, secondary, or tertiary) and its substitution pattern significantly influence its chemical reactivity, basicity, and pharmacological profile. Aminopyridines, which combine these two moieties, have been extensively studied for their diverse pharmacological activities. researchgate.net The subject compound is a structural isomer of other researched aminopyridines, such as 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine (B3432731). researchgate.net
Table 1: General Properties of Key Functional Moieties
| Functional Group | Key Chemical Characteristics | Significance in Chemistry |
|---|---|---|
| Pyridine Ring | Aromatic, heterocyclic, basic nitrogen atom with a lone pair, capable of hydrogen bonding. nih.govsarchemlabs.com | A prevalent scaffold in pharmaceuticals and agrochemicals; acts as a ligand in coordination chemistry and a versatile solvent and reagent. rsc.orgsarchemlabs.com |
| Amine Group | Basic nitrogen with a lone pair of electrons, nucleophilic. | Crucial in a vast number of biological processes and a key functional group in many active pharmaceutical ingredients. |
Overview of Scholarly Research Trajectories and Significance
Direct scholarly research focusing exclusively on this compound is sparse in publicly accessible literature. However, the research trajectories of closely related analogues provide a strong indication of its potential significance. For instance, substituted 2-amino-4-methylpyridine (B118599) derivatives have been synthesized and evaluated as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases. nih.gov Specifically, compounds like 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) have been identified as potential PET radiotracers for imaging iNOS expression in vivo. nih.gov
Furthermore, the broader class of aminopyridine derivatives is a subject of intense investigation in medicinal chemistry. Studies have demonstrated their potential as antibacterial, anticancer, and anti-inflammatory agents. nih.govrsc.org For example, certain 2-amino-3-cyanopyridine (B104079) derivatives have shown significant antibacterial activity against Gram-positive bacteria like S. aureus and B. subtilis. nih.govrsc.org Another area of active research is the development of 4-aminopyridine-peptide derivatives for the treatment of neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis, aiming to reduce the toxicity associated with the parent 4-aminopyridine drug. nih.govresearchgate.net The structural similarity of this compound to these biologically active molecules suggests that it could be a valuable candidate for similar therapeutic applications.
Table 2: Research on Structurally Related Aminopyridine Compounds
| Compound/Derivative Class | Research Focus | Key Findings |
|---|---|---|
| 6-substituted 2-amino-4-methylpyridines | Inhibition of inducible nitric oxide synthase (iNOS). nih.gov | Identified as potent iNOS inhibitors with potential for PET imaging applications. nih.gov |
| 2-Amino-3-cyanopyridine derivatives | Antibacterial activity. nih.govrsc.org | Showed high potency against certain Gram-positive bacteria. nih.gov |
| 4-Aminopyridine-peptide derivatives | Treatment of neurodegenerative diseases. nih.gov | Derivatives exhibit significantly lower toxicity compared to the parent drug, 4-aminopyridine. nih.govresearchgate.net |
Identification of Key Research Gaps and Future Directions Pertaining to the Compound
The most significant research gap concerning this compound is the lack of fundamental scientific data. There is a clear opportunity for foundational research to characterize this molecule and explore its potential applications.
Key Research Gaps:
Synthesis and Characterization: While synthetic routes for analogous compounds exist, such as the alkylation of pyridine derivatives, a documented and optimized synthesis for this compound is not readily available. evitachem.com Furthermore, its basic physicochemical properties (e.g., melting point, boiling point, solubility) and detailed spectroscopic data (e.g., NMR, IR, Mass Spectrometry) have not been reported in the literature.
Biological Screening: The biological activity profile of this specific compound remains unexplored. Given the diverse bioactivities of related aminopyridines, a comprehensive screening against various biological targets is warranted. researchgate.netresearchgate.net
Pharmacokinetic Profile: There is no information on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for assessing its drug-like potential.
Future Research Directions:
Development of Synthetic Routes: Future work should focus on establishing an efficient and scalable synthesis of this compound, potentially adapting methods used for similar structures, such as the reductive amination of cyanohydrins or palladium-catalyzed amination reactions. google.commdpi.com
Comprehensive Biological Evaluation: The compound should be subjected to a broad range of biological assays to investigate its potential as an anticancer, antimicrobial, anti-inflammatory, or CNS-acting agent, mirroring the research on its structural cousins. rsc.orgnih.govnih.gov
Medicinal Chemistry Campaigns: Should initial screenings yield promising results, the molecule could serve as a starting point for medicinal chemistry campaigns. Structure-activity relationship (SAR) studies could be initiated by synthesizing a library of derivatives to optimize potency and selectivity for a particular biological target.
Coordination Chemistry and Materials Science: The pyridine nitrogen and the exocyclic amine group make this compound a potential ligand for the formation of metal complexes. Future research could explore its use in creating novel coordination polymers or catalysts.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpyridin-4-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-6-8(4-5-11-7)9(2,3)10/h4-6H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLAAQDDNJCIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287070 | |
| Record name | α,α,2-Trimethyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566158-79-0 | |
| Record name | α,α,2-Trimethyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566158-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α,2-Trimethyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 2 2 Methylpyridin 4 Yl Propan 2 Amine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inlakotalakes.com For 2-(2-methylpyridin-4-yl)propan-2-amine, two primary disconnections are most logical.
C-N Bond Disconnection: The most straightforward disconnection is at the carbon-nitrogen bond of the tertiary amine. This approach points to a tertiary alcohol, 2-(2-methylpyridin-4-yl)propan-2-ol, as the immediate precursor. This alcohol can be transformed into the target amine via reactions like the Ritter reaction. wikipedia.orgyoutube.com The tertiary alcohol itself can be retrosynthetically disconnected at the C-C bond between the pyridine (B92270) ring and the propanol (B110389) side chain, leading back to a 2-methylpyridine (B31789) synthon and an acetone (B3395972) equivalent.
C(aryl)-C(alkyl) Bond Disconnection: An alternative strategy involves disconnecting the bond between the pyridine ring and the 2-amino-2-methylpropyl group. This leads to two key synthons: a nucleophilic 2-amino-2-methylpropane fragment and an electrophilic 2-methyl-4-halopyridine. This suggests a synthesis based on nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. thieme-connect.com
Based on the reliability of the required transformations, the first approach, proceeding through a tertiary alcohol intermediate, represents a more common and robust synthetic plan.
Classical Chemical Synthesis Routes
Classical synthesis relies on well-established organic reactions to construct the target molecule step-by-step.
Multi-step Reaction Pathways and Intermediates
A plausible and efficient multi-step synthesis begins with 2-methyl-4-cyanopyridine. This route involves the sequential construction of the side chain followed by the installation of the amine group.
Step 1: Ketone Formation. The synthesis commences with the reaction of 2-methyl-4-cyanopyridine with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), in an anhydrous ether solvent like THF. This nucleophilic addition to the nitrile group, followed by acidic workup, generates the intermediate ketone, 1-(2-methylpyridin-4-yl)ethanone . The reaction of Grignard reagents with cyanopyridines is a known method for producing the corresponding ketones. researchgate.net
Step 2: Tertiary Alcohol Formation. The resulting ketone is then treated with another equivalent of methylmagnesium bromide. This second Grignard reaction adds a methyl group to the carbonyl carbon, and subsequent hydrolysis yields the tertiary alcohol, 2-(2-methylpyridin-4-yl)propan-2-ol . nih.govnih.gov
Step 3: Amination via the Ritter Reaction. The final step is the conversion of the tertiary alcohol to the target amine. The Ritter reaction is ideally suited for this transformation. wikipedia.orgresearchgate.net The alcohol is treated with a strong acid, such as concentrated sulfuric acid, to generate a stable tertiary carbocation. This carbocation is then trapped by a nitrile, typically sodium cyanide or acetonitrile (B52724). Subsequent hydrolysis of the resulting nitrilium ion intermediate furnishes the final product, This compound . wikipedia.orgyoutube.comorganic-chemistry.org
The key intermediates in this pathway are summarized in the table below.
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 2-Methyl-4-cyanopyridine | 1. CH₃MgBr, THF2. H₃O⁺ | 1-(2-methylpyridin-4-yl)ethanone |
| 2 | 1-(2-methylpyridin-4-yl)ethanone | 1. CH₃MgBr, THF2. H₃O⁺ | 2-(2-methylpyridin-4-yl)propan-2-ol |
| 3 | 2-(2-methylpyridin-4-yl)propan-2-ol | 1. NaCN, H₂SO₄2. H₂O | This compound |
Optimization of Reaction Conditions and Yields
Grignard Reactions (Steps 1 & 2): The success of Grignard reactions depends heavily on reaction conditions. The use of anhydrous solvents, such as dry THF or diethyl ether, is essential to prevent quenching of the highly reactive Grignard reagent. Temperature control is also crucial; reactions are typically initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to ensure controlled addition and prevent side reactions. acs.orgnih.gov The stoichiometry of the Grignard reagent is often slightly in excess (e.g., 1.1-1.5 equivalents) to drive the reaction to completion. nih.gov
Ritter Reaction (Step 3): The efficiency of the Ritter reaction is highly dependent on the acid catalyst and temperature. Concentrated sulfuric acid is commonly used, but other strong acids can also be employed. researchgate.netias.ac.in The reaction temperature must be carefully controlled to promote carbocation formation without causing undesired elimination or polymerization side reactions. ias.ac.in The choice of nitrile and the workup conditions are also key factors that can be adjusted to improve yield. researchgate.net
A summary of typical optimization parameters is provided below.
| Reaction | Parameter | Condition | Rationale |
| Grignard Reaction | Solvent | Anhydrous THF or Et₂O | Prevents quenching of the Grignard reagent. |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side products. nih.gov | |
| Stoichiometry | 1.1-1.5 eq. Grignard reagent | Ensures complete conversion of the starting material. | |
| Ritter Reaction | Catalyst | Concentrated H₂SO₄ | Generates the necessary carbocation intermediate. researchgate.net |
| Temperature | 0 °C to 50 °C | Balances rate of formation against decomposition pathways. | |
| Workup | Aqueous base | Neutralizes the strong acid and isolates the amine product. |
Green Chemistry Principles in Synthesis
Adhering to the principles of green chemistry aims to make chemical synthesis more environmentally benign. citedrive.comnih.gov Several aspects of the classical synthesis of this compound can be improved.
Catalysis: The classical Ritter reaction uses stoichiometric amounts of strong acid, which generates significant waste. The development of solid acid catalysts or recyclable acid systems could mitigate this issue. ias.ac.in Iron-catalyzed cyclization methods have been developed for pyridine synthesis, representing a greener alternative to some traditional methods by using a less toxic and more abundant metal catalyst. rsc.org
Solvent Choice: Traditional syntheses often use volatile organic compounds (VOCs). Exploring greener solvents, such as water or ionic liquids, or even solvent-free conditions, can significantly reduce the environmental impact. researchgate.netnih.gov
Atom Economy: The Ritter reaction, while effective, has poor atom economy, especially when using reagents like sodium cyanide and sulfuric acid, which generate substantial salt waste. wikipedia.org Alternative amination methods, such as direct reductive amination if a suitable precursor were available, could offer a more atom-economical route.
Process Intensification: Combining multiple steps into a one-pot reaction can reduce waste, energy consumption, and processing time. nih.gov For instance, developing a one-pot method for the sequential Grignard additions and subsequent amination would be a significant green improvement.
Chemo-Enzymatic and Biocatalytic Synthesis Approaches
Chemo-enzymatic synthesis integrates the high selectivity of enzymes with the versatility of chemical reactions, offering powerful and sustainable alternatives to purely classical routes. researchgate.net
Enzymatic Resolution and Stereoselective Synthesis
The concepts of enzymatic resolution and stereoselective synthesis are central to modern pharmaceutical chemistry, where single enantiomers of chiral drugs are often required. These techniques typically employ enzymes like lipases for kinetic resolution or transaminases for the asymmetric synthesis of chiral amines. nih.govresearchgate.netnih.gov
However, the target molecule, this compound, is achiral . It does not possess a stereocenter because the carbon atom bearing the amine group is also attached to two identical methyl groups (a gem-dimethyl group). Therefore, there are no enantiomers to resolve, and stereoselective synthesis is not applicable to this specific compound.
While direct enzymatic resolution is irrelevant for this achiral molecule, chemo-enzymatic principles are highly relevant for the synthesis of chiral analogues. For example, if the target were a related chiral amine, such as 1-(2-methylpyridin-4-yl)ethan-1-amine, a biocatalytic approach would be highly valuable. In such a hypothetical case, an ω-transaminase could be used for the asymmetric amination of the precursor ketone, 1-(2-methylpyridin-4-yl)ethanone. nih.govresearchgate.netalmacgroup.com This enzymatic reaction would convert the prochiral ketone directly into a single enantiomer of the chiral amine with high enantiomeric excess, showcasing the power of biocatalysis in creating stereochemically complex molecules. researchgate.netsemanticscholar.org The development of transaminases with broad substrate scope continues to expand the possibilities for producing a wide array of chiral amines for the pharmaceutical and chemical industries. nih.gov
Biotransformation Pathways
Biotransformation offers a powerful and often more environmentally friendly alternative to traditional chemical synthesis for producing chiral molecules like this compound. These methods utilize enzymes or whole-cell microorganisms to catalyze stereoselective reactions, yielding products with high enantiomeric purity.
A key chemo-enzymatic strategy involves the asymmetric reduction of a ketone precursor. nih.gov This is a versatile approach for producing a wide range of chiral compounds. nih.gov In this process, a prochiral ketone is converted to a chiral alcohol, which can then be chemically transformed into the desired amine.
Another significant biotransformation route is the use of transaminases. google.com These enzymes facilitate the direct transfer of an amino group from a donor molecule to a ketone substrate. google.com For the synthesis of this compound, a suitable ketone precursor would be reacted in the presence of a transaminase and an amino donor like 2-aminopropane. google.com This method is highly efficient as it can directly produce the target chiral amine in a single step. google.com
The development of novel biocatalysts through methods like directed evolution continues to expand the scope and efficiency of chemo-enzymatic syntheses. nih.gov These approaches are integral to the production of various medicinally important compounds and their precursors. nih.gov
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a high-purity final product. The selection of a purification method depends on the synthetic route and the impurities present.
Common purification techniques include:
Extraction: This is often the initial step to separate the product from the reaction mixture. For instance, if the synthesis is performed in an aqueous medium, the product can be extracted using an organic solvent.
Chromatography: Column chromatography is a widely used technique to separate the desired compound from byproducts and unreacted starting materials. For chiral separations, specialized chiral chromatography can be employed to isolate the desired enantiomer.
Crystallization: This technique is used to obtain a highly pure solid product. The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the solution.
Distillation: For liquid products, distillation can be used to separate compounds based on their boiling points.
A patent for the synthesis of 2-amino-4-methylpyridine (B118599) describes a purification process where the crude product is treated with a dilute acid to form a salt, which is then dissolved in water. google.com Organic impurities are removed by extraction with an organic solvent. google.com The aqueous solution is then made alkaline to precipitate the purified product. google.com This method of acid-base extraction is a common and effective way to purify amines.
| Technique | Description | Application |
| Extraction | Separates compounds based on their differential solubilities in two immiscible liquid phases. | Initial work-up of reaction mixtures. |
| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase as they are passed through a column with a mobile phase. | Purification of intermediates and final products. |
| Crystallization | A solid-liquid separation technique in which a solid crystalline phase is formed from a solution. | Final purification step to obtain a high-purity solid product. |
| Distillation | Separates liquid components of a mixture based on differences in their boiling points. | Purification of liquid products or removal of volatile solvents. |
| Acid-Base Extraction | A type of liquid-liquid extraction that involves reacting acidic or basic compounds with a base or acid, respectively, to form water-soluble salts. | Purification of acidic or basic compounds, such as amines. google.com |
Scale-up Considerations in Synthetic Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Key considerations for scale-up include:
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and heat of reaction is crucial for designing an appropriate reactor system and ensuring adequate temperature control.
Mass and Heat Transfer: Efficient mixing and heat transfer become more challenging in large reactors. The reactor design must ensure uniform temperature and concentration throughout the vessel.
Solvent and Reagent Handling: The safe handling and storage of large quantities of solvents and reagents are paramount. The potential for solvent recovery and recycling should also be evaluated to improve the economic and environmental profile of the process.
Process Control and Automation: Implementing process analytical technology (PAT) and automation can help to monitor and control critical process parameters in real-time, ensuring consistent product quality and safety.
Downstream Processing: The purification and isolation procedures must be scalable. This may involve transitioning from laboratory techniques like column chromatography to more industrial methods such as crystallization or distillation.
Safety and Environmental Issues: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks. Environmental regulations regarding waste disposal and emissions must also be strictly followed.
The development of continuous flow processes offers a promising alternative to traditional batch production for the synthesis of some pyridine derivatives. researchgate.net Flow chemistry can offer advantages in terms of safety, efficiency, and scalability. researchgate.net
| Parameter | Laboratory Scale | Industrial Scale |
| Reaction Vessel | Glass flasks | Jacketed steel or glass-lined reactors |
| Heating/Cooling | Heating mantles, ice baths | Internal coils, reactor jackets with heat transfer fluids |
| Mixing | Magnetic stirrers, overhead stirrers | Impellers, baffles |
| Purification | Column chromatography, preparative TLC | Crystallization, distillation, filtration |
| Process Control | Manual | Automated systems (e.g., PLC, DCS) |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 2 Methylpyridin 4 Yl Propan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of an organic compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule such as 2-(2-Methylpyridin-4-YL)propan-2-amine, a combination of one-dimensional and two-dimensional NMR techniques would be required for full structural assignment.
Proton NMR (¹H NMR) Applications
Proton (¹H) NMR spectroscopy would be the initial and most crucial step in the structural elucidation of this compound. This technique maps the chemical environment of each hydrogen atom.
Expected ¹H NMR Spectral Features:
If a sample of this compound were analyzed, one would expect to observe distinct signals corresponding to the different types of protons in the molecule:
Pyridine (B92270) Ring Protons: The protons on the pyridine ring would typically appear in the aromatic region of the spectrum (downfield, ~7.0-8.5 ppm). Their specific chemical shifts and splitting patterns (coupling) would reveal their positions relative to the nitrogen atom and the two substituents. The proton at position 6 would likely be a doublet, the proton at position 5 would be a doublet of doublets, and the proton at position 3 would likely appear as a singlet or a narrowly split signal.
Methyl Protons (Pyridine): A sharp singlet corresponding to the three protons of the methyl group attached to the pyridine ring (at position 2) would be expected, typically in the range of 2.3-2.6 ppm.
Gem-Dimethyl Protons: The two methyl groups attached to the tertiary carbon of the propan-2-amine moiety are chemically equivalent. They would give rise to a single, strong singlet signal for six protons, likely appearing further upfield.
Amine Protons (-NH₂): The two protons of the primary amine group would produce a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, and it may not show coupling to neighboring protons.
A hypothetical data table for the expected ¹H NMR signals is presented below.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine-H (Position 6) | ~8.3-8.5 | Doublet (d) | 1H |
| Pyridine-H (Position 3) | ~7.1-7.3 | Singlet (s) | 1H |
| Pyridine-H (Position 5) | ~7.0-7.2 | Doublet (d) | 1H |
| Pyridine-CH₃ | ~2.4-2.6 | Singlet (s) | 3H |
| C(CH₃)₂ | ~1.3-1.5 | Singlet (s) | 6H |
Carbon-13 NMR (¹³C NMR) Applications
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
Expected ¹³C NMR Spectral Features:
Pyridine Ring Carbons: The carbon atoms of the pyridine ring would resonate in the aromatic region (~120-160 ppm). The carbons bonded directly to the nitrogen or bearing substituents (C2, C4) would have distinct chemical shifts compared to the others.
Quaternary Carbons: Two quaternary carbon signals would be expected: one for the pyridine carbon at position 4 attached to the isopropylamine (B41738) group, and one for the central carbon of the propan-2-amine group.
Methyl Carbons: Signals for the pyridine methyl carbon and the equivalent gem-dimethyl carbons would appear in the upfield (aliphatic) region of the spectrum (~20-30 ppm).
A hypothetical data table for the expected ¹³C NMR signals is presented below.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Group | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine-C2 | ~158-160 |
| Pyridine-C6 | ~148-150 |
| Pyridine-C4 | ~146-148 |
| Pyridine-C3 | ~122-124 |
| Pyridine-C5 | ~120-122 |
| C (CH₃)₂NH₂ | ~50-55 |
| C(C H₃)₂NH₂ | ~28-32 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are essential. bldpharm.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). orgsyn.org For this compound, COSY would show correlations between the coupled protons on the pyridine ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. orgsyn.org It would be used to definitively link each proton signal (e.g., from the pyridine ring and methyl groups) to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). bldpharm.com This is particularly powerful for connecting different parts of a molecule. For instance, it would show correlations from the gem-dimethyl protons to the central quaternary carbon and to the C4 carbon of the pyridine ring, confirming the attachment point of the propan-2-amine group. It would also show correlations between the pyridine methyl protons and the C2 and C3 carbons of the ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. This allows for the calculation of its elemental formula with high confidence. For the molecular formula C₉H₁₄N₂, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the compound's composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or a protonated version) and inducing fragmentation through collision with an inert gas. researchgate.net Analyzing the resulting fragment ions helps to piece together the molecule's structure.
Expected Fragmentation Pathways:
For this compound, characteristic fragmentation patterns would be expected:
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. The most likely fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion to form a stable iminium ion. This would result in a prominent peak at M-15.
Loss of the Isopropyl Group: Cleavage of the bond between the pyridine ring and the propan-2-amine group could occur, leading to ions representing each piece of the molecule.
Pyridine Ring Fragmentation: Further fragmentation could involve characteristic losses from the pyridine ring structure.
Studying these fragmentation pathways provides a fingerprint that helps to confirm the identity and structure of the compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques used to identify functional groups and analyze the electronic transitions within a molecule.
Infrared (IR) Spectroscopy provides information about the vibrational modes of molecules, which are unique to their structure and bonding. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While a specific spectrum for this exact compound is not publicly available, analysis of related structures such as 2-amino-4-methylpyridine (B118599) and other aminopyridine derivatives allows for the prediction of key spectral features. nist.govnih.gov
The primary amine (-NH₂) group would typically show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-N stretching of the aliphatic amine is expected in the 1020-1250 cm⁻¹ range. mdpi.com Aromatic C-H stretching from the pyridine ring would appear around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring are anticipated in the 1400-1600 cm⁻¹ region. The methyl group (-CH₃) would present C-H stretching and bending vibrations.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 |
| Aliphatic C-N | C-N Stretch | 1020 - 1250 |
| Aromatic Ring (Pyridine) | C-H Stretch | 3000 - 3100 |
| Aromatic Ring (Pyridine) | C=C and C=N Stretch | 1400 - 1600 |
| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |
| Methyl (-CH₃) | C-H Bend | 1375 and 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyridine ring in this compound constitutes the primary chromophore. Pyridine itself exhibits characteristic π→π* and n→π* transitions. The substitution on the pyridine ring, including the methyl and the aminoalkyl groups, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λ_max). For instance, studies on related 2-N-phenylamino-methyl-nitro-pyridine isomers show complex UV-Vis spectra with multiple absorption bands, indicating the influence of substituents on the electronic structure. nih.gov A study on a related benzamide (B126) derivative, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, also highlights the electronic transitions within its structure. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, confirming the molecular connectivity and stereochemistry.
While the crystal structure of this compound itself has not been reported in the searched literature, data from closely related compounds can illustrate the type of information obtained from such an analysis. For example, the crystal structure of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate has been determined, revealing detailed crystallographic parameters. nih.gov Another relevant example is the crystal structure of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, which crystallizes in the monoclinic space group P2₁/c. researchgate.net
A hypothetical crystallographic analysis of this compound would yield a similar set of data, as shown in the table below, which is based on the data for the related compound 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate. nih.gov
Illustrative Crystallographic Data for a Related Pyridine Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.176 |
| b (Å) | 9.9359 |
| c (Å) | 10.716 |
| α (°) | 117.528 |
| β (°) | 104.792 |
| γ (°) | 91.701 |
| Volume (ų) | 645.3 |
| Z | 2 |
This data would allow for the precise determination of the molecular geometry, including the orientation of the propan-2-amine substituent relative to the 2-methylpyridine (B31789) ring and the hydrogen bonding networks in the solid state.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of the target compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and synthetic intermediates. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach for purity determination and quantification.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The basic nature of the amine group in the target molecule may necessitate the use of a buffer in the mobile phase to ensure good peak shape and reproducibility. ptfarm.pl UV detection would be appropriate, with the wavelength set to one of the absorption maxima of the pyridine chromophore. Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and selectivity. ptfarm.pl
Exemplary HPLC Method Parameters for a Pyridine Derivative
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specified wavelength (e.g., 260 nm) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a suitable method for its analysis. The compound would be vaporized and separated on a capillary column with a suitable stationary phase.
A monograph for the structurally similar compound N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine provides a relevant GC-Mass Spectrometry (MS) method. swgdrug.org This method utilizes a standard nonpolar column (HP-5MS) and a temperature program to achieve separation. The use of a mass spectrometer as a detector allows for both quantification and structural confirmation based on the fragmentation pattern of the molecule.
GC-MS Parameters for a Structurally Similar Amine swgdrug.org
| Parameter | Condition |
| Instrument | Gas Chromatograph with Mass Spectrometer |
| Column | HP-5MS (30m x 0.25mm x 0.25µm) or equivalent |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (1 min), then ramp to 280 °C at 12 °C/min, hold for 9 min |
| MS Scan Range | 30-550 amu |
Chiral Chromatography for Enantiomeric Purity
Since this compound contains a chiral center at the C2 position of the propane (B168953) chain, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers, which is crucial as they may exhibit different pharmacological activities.
High-performance liquid chromatography using a chiral stationary phase (CSP) is the most common approach for enantiomeric separations. mdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds, including amines. mdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), and the use of a basic additive (like diethylamine) are critical for achieving baseline separation of the enantiomers. mdpi.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
General Parameters for Chiral HPLC Separation of Amines
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., cellulose or amylose based) |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., 0.1% Diethylamine) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV, with wavelength set to an appropriate λ_max |
| Temperature | Controlled, as temperature can affect chiral recognition |
Computational Chemistry and Theoretical Studies on 2 2 Methylpyridin 4 Yl Propan 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) and ab initio calculations can provide insights into molecular orbitals, charge distribution, and reactivity descriptors.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is often employed to determine optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity. Studies on various pyridine (B92270) derivatives have utilized DFT to explore their electronic structure and potential applications. researchgate.net For instance, research on substituted pyridine systems has shown how different functional groups can influence the electron density and redox potentials of the molecule. nih.govnih.gov
However, a specific search of scientific literature did not yield dedicated Density Functional Theory (DFT) studies focused solely on 2-(2-Methylpyridin-4-YL)propan-2-amine. Therefore, specific computational data, such as calculated electronic properties, are not available for this particular compound.
Table 1: Calculated Electronic Properties of this compound via DFT
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | Data not available | - |
| LUMO Energy | Data not available | - |
| HOMO-LUMO Gap | Data not available | - |
| Dipole Moment | Data not available | - |
| Mulliken Atomic Charges | Data not available | - |
| (Note: This table is for illustrative purposes. Specific DFT calculations for this compound were not found in the reviewed literature.) |
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, they can offer very high accuracy for molecular properties. These methods are valuable for benchmarking other computational techniques and for detailed studies of small molecular systems.
A comprehensive review of existing research indicates that no specific ab initio computational studies have been published for this compound. Consequently, data regarding its molecular properties derived from these methods are not available.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein.
Molecular docking is a critical tool in drug discovery and development for predicting how a small molecule might interact with a biological target. Studies on various aminopyridine derivatives have demonstrated their potential as inhibitors for targets like c-Met kinase and Janus kinase 2 (JAK2) by identifying key binding interactions within the active sites. mdpi.comtandfonline.comnih.gov
Despite the application of these techniques to structurally related compounds, there are no specific molecular docking studies in the public domain that detail the ligand-target interactions of this compound with any non-human biological targets.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is essential as it often dictates its biological activity and physical properties.
Specific conformational analysis studies for this compound are not present in the available scientific literature. Therefore, information on its low-energy conformers and the rotational energy barriers is not documented.
Table 2: Predicted Binding Affinities from Docking Studies
| Target (Non-Human) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Data not available | - | - |
| Data not available | - | - |
| (Note: This table is for illustrative purposes. Specific molecular docking studies for this compound were not found in the reviewed literature.) |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Pre-clinical Focus)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In pre-clinical research, QSAR is used to predict the activity of new compounds, helping to prioritize synthesis and testing efforts. QSAR studies have been successfully applied to various classes of pyridine derivatives to predict their activities, such as antimalarial or anticancer effects. nih.govchemrevlett.com
A search of the relevant literature revealed no QSAR models that have been developed or validated specifically for a series of compounds including this compound for any pre-clinical endpoint.
Table 3: QSAR Model Descriptors for Pre-clinical Activity
| QSAR Model | Descriptor(s) | Correlation Coefficient (R²) | Predicted Activity |
| Data not available | - | - | - |
| (Note: This table is for illustrative purposes. A specific QSAR model for this compound was not found in the reviewed literature.) |
Predictive Modeling for Biological Activity (In Vitro/Animal Models)
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of modern drug discovery. civilica.comnih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, while no specific predictive models for its biological activity have been published, the methodology to develop such models is well-established.
The development of a predictive QSAR model would involve the following steps:
Data Set Collection: A dataset of molecules structurally related to this compound with experimentally determined biological activity (e.g., IC50 values from in vitro assays) would be compiled.
Descriptor Calculation: For each molecule in the dataset, a range of molecular descriptors (as described in section 4.3.1) would be calculated.
Model Building: Using statistical methods or machine learning algorithms (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machines, or Neural Networks), a model is trained to find the best correlation between the descriptors and the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
Such models could predict various biological activities, including but not limited to, receptor binding affinity, enzyme inhibition, or antimicrobial effects. evitachem.comnih.gov Furthermore, computational models are increasingly used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for the development of new drugs. nih.govnih.govmdpi.comcambridge.orgresearchgate.net
The following table illustrates the types of data that would be used and generated in a predictive modeling study.
| Modeling Stage | Description | Examples of Data and Tools |
| Input Data | A series of pyridine derivatives with known biological activity. | Chemical structures, experimental IC50 values. |
| Descriptor Calculation | Generation of molecular descriptors for each compound. | Software like Dragon, PaDEL-Descriptor. |
| Model Development | Application of statistical or machine learning methods. | Multiple Linear Regression (MLR), Support Vector Machine (SVM), Random Forest (RF). |
| Model Validation | Statistical validation of the model's predictive power. | R², Q², RMSE, external validation set. |
| Prediction | Use of the validated model to predict the activity of new compounds. | Predicted pIC50 for this compound. |
This table is illustrative of the process. No specific predictive models for the biological activity of this compound are available in the cited literature.
Simulation of Reaction Mechanisms and Transition States in Synthesis
Computational chemistry offers profound insights into the mechanisms of chemical reactions, including the synthesis of this compound. numberanalytics.com Through the simulation of reaction pathways, it is possible to identify intermediates, transition states, and to calculate activation energies, thus providing a detailed understanding of the reaction kinetics and thermodynamics. worldscientific.com
A common synthetic route to similar aminopyridines involves the reaction of a pyridine derivative with other reagents. evitachem.comnih.gov A computational study of such a synthesis would typically involve:
Mapping the Potential Energy Surface: Using quantum mechanical methods like DFT, the potential energy surface of the reaction is explored to identify all possible intermediates and transition states connecting the reactants to the products.
Locating Transition States: Specialized algorithms are used to locate the exact geometry of the transition states, which represent the energy maxima along the reaction coordinate.
Calculating Activation Energies: The energy difference between the reactants and the transition states provides the activation energy, a key parameter that governs the reaction rate.
For instance, a study on the synthesis of a related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, utilized DFT calculations to elucidate the reaction mechanism and determine thermodynamic parameters, showing good agreement with experimental results. neuroquantology.com While no such study has been published for the synthesis of this compound, the same principles would apply.
The following table outlines the key aspects of a computational study on a reaction mechanism.
| Aspect of Study | Description | Computational Method |
| Reactant and Product Optimization | Finding the lowest energy structures of starting materials and products. | DFT (e.g., B3LYP) with a suitable basis set. |
| Transition State Search | Locating the saddle point on the potential energy surface between reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) methods. |
| Intrinsic Reaction Coordinate (IRC) Calculation | Confirming that the found transition state connects the desired reactants and products. | IRC calculations. |
| Energy Profile | Plotting the energy of the system along the reaction coordinate. | Single-point energy calculations at optimized geometries. |
This table describes the general methodology. Specific simulation data for the synthesis of this compound is not available in the reviewed literature.
Pre Clinical Biological Investigations and Mechanistic Pharmacology of 2 2 Methylpyridin 4 Yl Propan 2 Amine Non Human Focus
In Vitro Receptor Binding and Enzyme Inhibition Studies
No specific data regarding the in vitro receptor binding profile or enzyme inhibition capabilities of 2-(2-Methylpyridin-4-YL)propan-2-amine was identified in published literature.
Specificity and Potency Profiling in Cell-Free Systems
There are no available studies detailing the specificity or potency (e.g., IC₅₀, Kᵢ values) of this compound in cell-free assays against a panel of receptors or enzymes. For contrast, the related isomer, 2-amino-4-methylpyridine (B118599), has been documented as a potent inhibitor of inducible nitric oxide synthase (iNOS), exhibiting competitive inhibition with respect to arginine and an IC₅₀ value of 6 nM against the murine enzyme. nih.gov It also shows lower potency against human recombinant nNOS and eNOS (IC₅₀ = 100 nM for both). nih.gov However, these findings cannot be extrapolated to this compound due to structural differences.
Allosteric Modulation and Orthosteric Binding Mechanisms
No studies were found that investigated the potential for this compound to act as an allosteric or orthosteric ligand at any receptor. The mechanisms of binding for this compound have not been described.
Cellular Assays and Functional Profiling (Non-Human Cell Lines)
No data from functional assays using non-human cell lines to characterize the biological activity of this compound could be located.
Signal Transduction Pathway Modulation
Information regarding the effects of this compound on intracellular signal transduction pathways is not available in the current body of scientific literature.
Gene Expression and Proteomic Analysis
There are no published studies on the effects of this compound on gene expression or the proteome in any cell line.
In Vivo Pre-clinical Efficacy Studies (Animal Models of Disease)
No pre-clinical studies evaluating the efficacy of this compound in any animal models of disease have been published. While its isomer, 2-amino-4-methylpyridine, has been assessed in vivo in conscious rats, where it inhibited the rise in plasma nitrate (B79036) following lipopolysaccharide injection, no equivalent studies exist for the title compound. nih.gov
Dose-Response Characterization in Animal Models
No publicly available studies were found that characterize the dose-response relationship of this compound in any animal models.
Behavioral and Physiological Endpoint Assessment
There is no available data from preclinical studies assessing the specific behavioral or physiological endpoints following the administration of this compound to animal models.
Metabolism and Pharmacokinetic (PK) Studies in Pre-clinical Models (Animal Species and In Vitro Microsomal/Hepatocyte Systems)
Detailed research on the metabolism and pharmacokinetic properties of this compound is not present in the public domain. General metabolic pathways for pyridine-containing compounds often involve oxidation by Cytochrome P450 (CYP) enzymes, but specific data for this compound is absent. mdpi.comnih.gov
Absorption, Distribution, Metabolism, Excretion (ADME) Profiling
No specific ADME profiles for this compound in any preclinical models, whether in vivo or in vitro, have been published.
Metabolite Identification and Characterization
There are no published studies that identify or characterize the metabolites of this compound. The process of metabolite identification is crucial in drug development to understand the biotransformation of a compound within a biological system. nih.gov
Cytochrome P450 (CYP) Interaction Profiling
No data is available regarding the specific interactions of this compound with Cytochrome P450 enzymes. It is known that pyridine (B92270) moieties can interact with the heme iron of CYP enzymes, potentially leading to enzyme inhibition, but compound-specific profiling is required for confirmation. mdpi.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Specific structure-activity relationship (SAR) or structure-property relationship (SPR) studies for this compound and its direct analogues are not available in the scientific literature. SAR studies on other series of pyridine derivatives have shown that substitutions on the pyridine ring can significantly influence biological activity. mdpi.comnih.gov For instance, research on 2-amino-4-methylpyridine analogues as iNOS inhibitors revealed that substitutions at the 6-position of the pyridine ring are well-tolerated and can modulate potency. nih.gov However, this information is not directly transferable to the 4-substituted pyridine structure of the compound .
Rational Design of Analogues and Derivatives for Enhanced Potency/Selectivity
The rational design of analogues of the 2-amino-4-methylpyridine scaffold has been a key strategy in the pursuit of potent and selective inhibitors of various enzymes, including inducible nitric oxide synthase (iNOS). nih.gov The core concept involves modifying the parent structure to improve its interaction with the target protein, thereby enhancing its inhibitory activity and minimizing off-target effects.
One of the primary areas of focus has been the substitution at the 6-position of the pyridine ring. Computational and experimental studies have indicated that this position exhibits a significant tolerance for bulky substituents, making it a prime location for introducing modifications aimed at improving the compound's pharmacological profile. nih.gov This tolerance allows for the attachment of various functional groups, including those suitable for radiolabeling with isotopes like ¹⁸F for use in positron emission tomography (PET) imaging, without compromising the compound's inhibitory potency against iNOS. nih.gov
A successful application of this design strategy involved the synthesis of a series of 6-substituted 2-amino-4-methylpyridine analogues. nih.gov By systematically altering the substituent at this position, researchers were able to identify compounds with enhanced potency and selectivity for iNOS. nih.gov For instance, the introduction of a 2-fluoropropyl group at the 6-position led to the identification of a promising PET tracer candidate for imaging iNOS expression in vivo. nih.gov
The design process also considers the electronic properties of the substituents. The replacement of a methyl group with a fluorine atom, for example, can maintain or even enhance potency, demonstrating that subtle electronic changes can have a significant impact on biological activity. nih.gov Conversely, the introduction of a hydroxyl group can lead to a drastic reduction in potency, highlighting the sensitivity of the target's binding pocket to specific electronic and steric features. nih.gov
Exploration of Substituent Effects on Biological Activity
The biological activity of 2-amino-4-methylpyridine analogues is profoundly influenced by the nature and position of substituents on both the pyridine ring and its associated side chains. Structure-activity relationship (SAR) studies have been instrumental in elucidating these effects, providing a detailed understanding of the chemical features that govern potency and selectivity. nih.govmdpi.com
Substitutions on the Pyridine Ring:
Research has shown that the 6-position of the 2-amino-4-methylpyridine ring is particularly amenable to substitution. nih.gov A variety of alkyl groups have been introduced at this position, often leading to a slight improvement in both potency and selectivity for iNOS inhibition compared to the unsubstituted parent compound. nih.gov
However, the steric and electronic properties of these substituents are critical. For example, while a 2'-methyl group on a propyl side chain at the 6-position can be beneficial, introducing a double bond to create an alkene analogue can diminish potency. nih.gov This suggests that the flexibility and conformation of the side chain are important for optimal interaction with the enzyme's active site. The steric demand at the 6-position is high, and bulky or conformationally constrained groups may be poorly tolerated. nih.gov
The electronic effects of substituents are also a key determinant of activity. The substitution of a methyl or fluorine atom with a hydroxyl group at the 2'-position of the side chain results in a significant loss of iNOS inhibitory potency, indicating an unfavorable electronic interaction. nih.gov Similarly, methoxy (B1213986) and 2-fluoroethoxy analogues at this position were found to be inactive. nih.gov
Interactive Data Table: Effect of 6-Position Substituents on iNOS Inhibition
| Compound | Substituent at 6-Position | iNOS IC₅₀ (nM) | Notes |
| 1 | H | - | Parent compound, non-selective NOS inhibitor. nih.gov |
| 2 | -CH(CH₃)₂ | 28 | Good potency. nih.gov |
| 9 | -CH₂CHFCH₃ | 28 | Fluorine for methyl maintains potency. nih.gov |
| 11 | -(E)-CH=CHCH₃ | 282 | Introduction of a double bond with cis methyl removed regains some potency. nih.gov |
| 13 | -CH₂CH(OCH₃)CH₃ | Inactive | Methoxy group leads to inactivity. nih.gov |
| 15 | -CH₂CH(OCH₂CH₂F)CH₃ | Inactive | 2-fluoroethoxy group leads to inactivity. nih.gov |
| 16 | -CH₂CH(OH)CH₃ | >10,000 | Hydroxy group drastically reduces potency. nih.gov |
| 18 | -CH₂CH₂CH₂F | 14 | Terminal fluorine enhances potency and selectivity. nih.gov |
| 20 | -CH₂CH₂CH₂CH₂F | 41 | Extension of alkyl chain slightly reduces potency. nih.gov |
| 24 | -C(CH₃)=CHCH₃ | 1500 | Introduction of a double bond with a cis methyl diminishes potency. nih.gov |
| 30 | -CH₂CH(CH₃)CH₂F | 160 | Addition of a methyl group to the chain of compound 20 decreases potency. nih.gov |
Modifications to the Propan-2-amine Side Chain:
The structure of the alkylamine side chain itself is also a critical factor. While this article focuses on analogues of this compound, broader studies on related pyridine derivatives have shown that modifications to such side chains can significantly impact biological activity. For instance, in a different series of pyridine derivatives targeting the TRPV1 receptor, the nature of the propanamide side chain was crucial for potent antagonism. evitachem.com
Derivatization and Chemical Modification Strategies for 2 2 Methylpyridin 4 Yl Propan 2 Amine
Synthesis of Prodrugs and Bioconjugates (Excluding Human Clinical Context)
The primary amine group of 2-(2-methylpyridin-4-yl)propan-2-amine is a key handle for the synthesis of prodrugs. Prodrug strategies aim to temporarily modify the active molecule to improve properties such as solubility, stability, or to enable targeted delivery, with the parent drug being released in vivo. One common approach is the formation of amide or carbamate (B1207046) linkages.
Amino acid conjugation is a well-established strategy to create prodrugs of amine-containing compounds. nih.govresearchgate.net This involves coupling an amino acid to the primary amine of this compound, which can enhance water solubility and potentially utilize amino acid transporters for improved absorption. nih.gov The general synthesis involves the reaction of an N-protected amino acid with the primary amine, followed by deprotection.
Bioconjugation of aminopyridine derivatives can be achieved by linking them to larger biomolecules such as peptides or polyethylene (B3416737) glycol (PEG). chemrxiv.org These bioconjugates can exhibit altered pharmacokinetic properties, such as extended half-life. The synthesis of such conjugates often involves the use of bifunctional linkers that react with the amine group. chemrxiv.org
Another prodrug approach for compounds with a pyridine (B92270) ring involves bioreversible derivatization to enhance water solubility. gsu.edu This can be particularly useful for compounds intended for parenteral administration in preclinical research.
| Prodrug/Bioconjugate Type | Linkage | Potential Advantage (Non-Clinical) | Synthetic Precursors |
| Amino Acid Conjugate | Amide | Enhanced water solubility, potential for transporter-mediated uptake | N-Boc-protected amino acids, coupling agents (e.g., DCC, EDC) |
| PEG Conjugate | Amide/Carbamate | Extended plasma half-life, reduced immunogenicity | Activated PEG derivatives (e.g., PEG-NHS ester) |
| Carbamate Prodrug | Carbamate | Controlled release of the parent amine | Chloroformates, activated carbonates |
This table is generated based on established principles of prodrug and bioconjugate chemistry and does not represent specific experimental data for this compound.
Development of Fluorescent or Radioligand Probes for Research
The development of fluorescent or radiolabeled probes derived from this compound is crucial for in vitro and in vivo research, enabling target engagement studies, visualization of biological processes, and pharmacokinetic investigations.
Fluorescent Probes: The pyridine scaffold is a component of many fluorescent dyes. mdpi.com Aminopyridine derivatives, in particular, can serve as the basis for fluorescent probes. mdpi.com The fluorescence properties can be tuned by introducing different substituents onto the pyridine ring or by creating "push-pull" systems. mdpi.com For instance, the introduction of an azido (B1232118) group to an aminopyridine can create a "pro-fluorescent" probe, where fluorescence is quenched until a "click" reaction occurs with an alkyne-tagged biological target. mdpi.com This "turn-on" fluorescence is highly advantageous for reducing background signal in biological imaging experiments. mdpi.com
Radioligand Probes: For in vivo imaging techniques like Positron Emission Tomography (PET), the parent compound can be labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). ubc.ca The synthesis of ¹⁸F-labeled pyridine derivatives often involves nucleophilic substitution on a suitable precursor. snmjournals.org For example, fluorination of a pyridine N-oxide precursor can be a viable route. snmjournals.org The development of ¹⁸F-labeled tetrazine derivatives for pretargeted PET imaging also highlights the utility of pyridine-containing structures in advanced imaging applications. nih.govmdpi.com
| Probe Type | Label | Application (Research) | Key Synthetic Strategy |
| Fluorescent Probe | Organic Fluorophore | In vitro/in cellulo target visualization, binding assays | "Click" chemistry, synthesis of push-pull systems |
| PET Radioligand | Fluorine-18 (¹⁸F) | In vivo target occupancy, pharmacokinetic studies | Nucleophilic radiofluorination of precursors |
This table provides examples of probe development strategies and does not represent specific probes synthesized from this compound.
Synthesis of Covalent Modifiers for Target Identification
Covalent modifiers are designed to form a permanent bond with their biological target, which is a powerful tool for target identification and validation in preclinical research. The design of a covalent modifier based on this compound would involve the incorporation of a reactive "warhead" into the molecule. This warhead is typically an electrophilic group that can react with a nucleophilic amino acid residue (e.g., cysteine, lysine, serine) in the binding site of the target protein.
Potential electrophilic warheads that could be incorporated into analogues of this compound include:
Acrylamides: These are commonly used to target cysteine residues via a Michael addition reaction.
Fluoro(methyl)sulfones: These can also react with cysteine residues.
Epoxides: These can react with a broader range of nucleophilic residues.
The synthesis of such covalent modifiers would involve multi-step procedures to introduce the reactive group while preserving the core pharmacophore responsible for initial non-covalent binding. For example, a covalent inhibitor based on a pyridine scaffold could be synthesized to target specific kinases. nih.gov
| Covalent Warhead | Target Residue | Reaction Type |
| Acrylamide | Cysteine | Michael Addition |
| Chloroacetamide | Cysteine, Lysine | Nucleophilic Substitution |
| Epoxide | Cysteine, Serine, Lysine | Ring Opening |
This table lists common covalent warheads and their target residues and is for illustrative purposes.
Design of Analogues for SAR Expansion
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure relates to biological activity. For this compound, SAR expansion would involve the synthesis of a library of analogues with systematic modifications to understand the key structural features required for activity.
Modifications can be made to several parts of the molecule:
Pyridine Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, cyano groups) at different positions on the pyridine ring can probe the electronic and steric requirements for binding to a target. mdpi.com
Amine Group Modification: The primary amine can be converted to secondary or tertiary amines, or replaced with other functional groups to assess its role in target interaction.
Alkyl Linker Variation: The length and branching of the propyl chain can be altered to optimize the orientation of the pyridine and amine functionalities.
For example, studies on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives have shown that the position of the nitrogen in the pyridine ring is critical for activity. nih.govresearchgate.net Similarly, the synthesis of pyridine-bridged analogues of other bioactive compounds has demonstrated the importance of the linker length and composition. nih.gov
| Modification Site | Example Modifications | Purpose of SAR Study |
| Pyridine Ring | Halogenation, Alkylation, Methoxy (B1213986) introduction | Probe steric and electronic effects on binding |
| Propan-2-amine Moiety | N-alkylation, Acylation | Investigate the role of the amine in target interaction |
| Alkyl Linker | Chain extension/shortening, Isomeric variations | Optimize spatial orientation of key functional groups |
This table outlines potential SAR strategies and does not represent a specific SAR study on this compound.
Polymer Conjugation and Material Science Applications
The pyridine moiety of this compound makes it a candidate for incorporation into polymers for various material science applications. Pyridine-containing polymers have been explored for their electronic, optical, and metal-coordinating properties. acs.orgmit.edu
Conjugated Polymers: Pyridine units can be incorporated into the backbone of conjugated polymers. beilstein-journals.org These materials can have interesting photophysical properties and have been investigated for applications such as organic light-emitting diodes (OLEDs) and sensors. mit.edu The nitrogen atom in the pyridine ring can act as a binding site for metal ions, making these polymers suitable for use in chemical sensors. mit.edu
Functionalized Polymers: The amine group of this compound can be used to graft the molecule onto a polymer backbone. This can be achieved through reactions such as amidation with a polymer containing carboxylic acid groups. This approach can be used to create functional materials, for example, adsorbents for the removal of pollutants from water. Pyridine-based covalent organic frameworks (COFs) have shown high efficiency in adsorbing organic dyes. rsc.org
Surface Modification: Pyridine-appended polymers have been used as ligands to functionalize the surface of quantum dots, improving their stability and biocompatibility for research applications. acs.org
| Application Area | Polymer Type | Potential Role of Pyridine Moiety |
| Chemical Sensors | Conjugated Polymer | Metal ion coordination, modulation of electronic properties |
| Adsorbent Materials | Covalent Organic Framework (COF) | Structural component, interaction with adsorbates |
| Nanoparticle Functionalization | Surface-grafted Polymer | Ligand for nanoparticle surface, provides stability |
This table illustrates potential applications in material science and is not based on specific studies involving this compound.
An Examination of this compound and its Potential Applications Beyond Traditional Pharmacology
The chemical compound this compound, a pyridine derivative with a propan-2-amine substituent, presents a unique structure for scientific exploration. While extensive research into its specific applications is not widely documented in publicly available scientific literature, an analysis of its structural components and related compounds allows for a discussion of its potential roles in various scientific domains beyond conventional pharmacology. This article explores the prospective applications of this compound based on the known functions of similar chemical entities.
Potential Applications Beyond Traditional Pharmacology
The unique combination of a pyridine (B92270) ring and a tertiary alkylamine in 2-(2-Methylpyridin-4-YL)propan-2-amine suggests several avenues for its potential use in non-pharmacological scientific research. These applications, extrapolated from the known utility of related pyridine derivatives, could span from biological research tools to materials science.
While there is no specific research detailing the use of this compound as a molecular probe, the broader class of pyridine derivatives has been explored for this purpose. Pyridine-based fluorescent probes have been developed for detecting various analytes, including metal ions and biomolecules. mdpi.commdpi.comnih.gov For instance, some pyridine derivatives exhibit changes in their fluorescent properties upon binding to specific targets, which allows for their use in imaging and sensing applications within biological systems. mdpi.com
The nitrogen atom in the pyridine ring and the amino group of this compound could potentially interact with biological macromolecules. If labeled with a fluorophore or a radiotracer, it could theoretically be developed into a probe. For example, fluorinated analogues of substituted pyridines have been synthesized and evaluated as potential PET tracers for imaging enzymes like inducible nitric oxide synthase (iNOS). nih.gov However, it must be emphasized that no such studies have been specifically conducted on this compound itself.
Interactive Table 1: Examples of Pyridine Derivatives Used as Molecular Probes
| Compound/Class | Target Analyte/Application | Principle of Detection |
| Poly(p-pyridinium phenylene ethynylene)s | pH | pH-responsive fluorescence |
| Pyridine-based small molecules | Benzene (B151609)/Gasoline Adulteration | Fluorescence quenching |
| Pyridine-based chemosensors | Metal ions (e.g., Ag+, Cr2+, Hg2+) | Colorimetric or fluorometric changes |
| [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine | Inducible Nitric Oxide Synthase (iNOS) | PET Imaging |
In the field of analytical chemistry, well-characterized chemical compounds are essential as reference standards for the accurate identification and quantification of substances. Pyridine itself is used as an analytical reference standard in various applications, including the analysis of cigarette smoke. scientificlabs.co.uksigmaaldrich.comnist.govcpachem.com
For this compound to be utilized as an analytical standard, it would need to be synthesized in a highly pure form and thoroughly characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While monographs and analytical data are available for related compounds like N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine from reference material collections, no such official documentation or commercial availability as a certified reference material was found for this compound in the conducted searches. rsc.org
The structure of this compound suggests its potential as both a chemical intermediate and a catalyst. Pyridine and its derivatives are widely used as basic catalysts in a variety of organic reactions, such as acylations. researchgate.netwikipedia.orgncert.nic.in The catalytic activity of pyridines can be tuned by the electronic properties of their substituents. nih.govresearchgate.net The methyl group on the pyridine ring of the target compound would slightly increase its basicity compared to unsubstituted pyridine, potentially influencing its catalytic efficacy.
As a chemical intermediate, the primary amine and the pyridine ring offer reactive sites for further functionalization. Amines are crucial building blocks in the synthesis of a vast array of more complex molecules. ncert.nic.in Pyridine derivatives, in general, are foundational in the synthesis of pharmaceuticals and agrochemicals. nih.govarabjchem.orgekb.eg For instance, substituted pyridines can undergo various coupling reactions to create more complex molecular architectures. acs.orgbeilstein-journals.org While synthesis routes for related propan-1-amine isomers and other substituted pyridines are documented, specific, detailed research findings on the use of this compound as a catalyst or a key intermediate in a specific, named reaction were not found.
Interactive Table 2: Catalytic Applications of Pyridine Derivatives
| Catalyst Class | Reaction Type | Role of Pyridine Moiety |
| 4-Dialkylaminopyridines (e.g., DMAP) | Acylation | Nucleophilic catalyst |
| Iminophosphorano-substituted pyridines | Acylation | Highly active nucleophilic catalyst |
| Pd(II) complexes with pyridine ligands | Cross-coupling (e.g., Suzuki, Heck) | Ligand to the metal center |
| Rh(I) complexes with pyridine ligands | C-H alkylation | Directing group and ligand |
The field of material science often utilizes organic molecules with specific electronic and structural properties to create novel materials. Pyridine derivatives are employed as ligands in the formation of metal-organic frameworks (MOFs) and other coordination polymers, which can have interesting optical and electronic properties. yufengchemicals.com They are also investigated for the creation of specialized coatings and polymers.
In sensor technology, pyridine-containing conjugated polymers have been developed as chemical sensors. nih.gov These sensors can detect changes in their environment, such as pH, through alterations in their fluorescence. nih.gov Furthermore, pyridine-based fluorescent probes have been designed to detect toxic heavy metal ions and other pollutants. mdpi.comrsc.org The ability of the pyridine nitrogen to coordinate with metal ions is a key feature in many of these sensor applications. mdpi.com While these examples highlight the potential of the pyridine scaffold, there is no available research that specifically explores the application of this compound in material science or sensor development. Theoretical studies on some polynitro-bridged pyridine derivatives have explored their potential as high-energy materials, but this is a very different class of compounds. researchgate.net
Future Perspectives and Emerging Research Directions for 2 2 Methylpyridin 4 Yl Propan 2 Amine
Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)
Understanding the detailed molecular impact of a compound on biological systems is crucial for its development. Advanced omics technologies offer a powerful lens to observe these effects. Future research on 2-(2-Methylpyridin-4-YL)propan-2-amine could greatly benefit from the integration of metabolomics and lipidomics to elucidate its mechanism of action and systemic effects.
Metabolomics, the large-scale study of small molecules or metabolites, can provide a real-time snapshot of cellular physiology. By treating biological systems (e.g., cell cultures or animal models) with this compound and analyzing the subsequent changes in the metabolome, researchers could identify metabolic pathways that are significantly perturbed. This can help in pinpointing the compound's biological targets and understanding its pharmacodynamics. evitachem.com
Similarly, lipidomics, the comprehensive analysis of lipids, can reveal how the compound interacts with cellular membranes or influences lipid signaling pathways. Such studies are critical as many drugs exert their effects through interactions with the lipid bilayer or by modulating lipid-metabolizing enzymes.
| Omics Technology | Potential Application for this compound | Research Objective |
| Metabolomics | Profiling changes in endogenous metabolites post-treatment. | Identify affected biochemical pathways; discover potential biomarkers of efficacy or toxicity. |
| Lipidomics | Analyzing alterations in cellular lipid profiles. | Understand interactions with cell membranes; investigate effects on lipid signaling cascades. |
| Proteomics | Quantifying changes in protein expression or post-translational modifications. | Identify direct protein targets and downstream signaling effects. |
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These technologies can be applied to this compound and its analogs in several ways.
ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the potential targets and properties of new compounds. mdpi.com For this compound, AI could be used to:
Predict Biological Targets: Screen virtual libraries of human proteins to identify those with the highest binding affinity for the compound, suggesting potential therapeutic applications. nih.gov
Optimize Molecular Structure: Generate novel derivatives of the parent compound with improved potency, selectivity, and pharmacokinetic properties. mdpi.com Deep learning models can suggest specific chemical modifications to enhance desired characteristics while minimizing potential liabilities. mdpi.com
De Novo Design: Utilize generative AI models to design entirely new molecules based on the core scaffold of this compound, tailored to specific therapeutic targets. nih.gov
The integration of AI can significantly reduce the time and cost associated with traditional drug discovery, moving from target identification to a preclinical candidate in a fraction of the typical time. mdpi.com
Exploration of Novel Biological Targets and Therapeutic Areas
The structural features of this compound, specifically the pyridine (B92270) moiety, are present in numerous pharmacologically active agents, suggesting its potential to interact with a variety of biological targets. Future research should focus on broad-based screening to uncover novel therapeutic applications.
High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels could reveal unexpected biological activities. The pyridine ring is a key component in compounds targeting a range of conditions, highlighting the versatility of this chemical scaffold. For instance, related pyridine analogs have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), a target relevant to inflammatory conditions. nih.gov This suggests that exploring targets within inflammation, neuroscience, and oncology could be fruitful avenues for this compound.
| Potential Therapeutic Area | Rationale for Exploration | Example Target Class |
| Inflammation | Pyridine derivatives have shown activity against inflammatory targets like iNOS. nih.gov | Kinases, Cytokine Receptors |
| Neuroscience | Many centrally active drugs contain pyridine structures. | G-protein coupled receptors (GPCRs), Ion Channels |
| Oncology | The pyridine scaffold is present in various anti-cancer agents. | Tyrosine Kinases, Cell Cycle Proteins |
Development of Sustainable and Scalable Synthetic Pathways
For any promising compound to move from the laboratory to clinical application, the development of an efficient, cost-effective, and environmentally friendly synthetic process is essential. While general synthetic routes for similar compounds involve the alkylation of pyridine derivatives followed by reduction steps, future research must focus on creating sustainable and scalable pathways for this compound. evitachem.com
This involves applying the principles of green chemistry, such as:
Using less hazardous solvents and reagents.
Improving energy efficiency by designing reactions that can be run at ambient temperature and pressure.
Minimizing waste by developing high-yield, atom-economical reactions.
Exploring biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions.
A scalable synthesis is crucial for producing the quantities of the compound needed for extensive preclinical and potential clinical studies, and ultimately for commercial manufacturing.
Addressing Challenges in Specificity and Off-Target Interactions in Pre-clinical Research
A major hurdle in drug development is ensuring that a compound interacts specifically with its intended target while avoiding unintended "off-target" interactions, which can lead to adverse effects. A critical future direction for the preclinical evaluation of this compound is a comprehensive assessment of its selectivity profile.
This can be achieved through:
Broad Kinase and Receptor Profiling: Screening the compound against large panels of kinases, GPCRs, and other common off-target proteins to identify any unintended binding.
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context and help identify off-targets by observing which proteins are stabilized by the compound.
Computational Modeling: Using molecular docking and simulation to predict potential off-target binding based on structural homology between proteins.
Thoroughly characterizing the specificity of this compound early in the preclinical phase is essential for building a robust safety profile and increasing the likelihood of success in later stages of drug development.
| Research Area | Key Challenge | Future Approach |
| Specificity Profiling | Unidentified off-target interactions leading to toxicity. | Comprehensive screening against kinase, GPCR, and ion channel panels. |
| Mechanism of Action | Lack of clarity on the precise molecular mechanism. | Integration of proteomics, metabolomics, and genetic approaches. |
| Synthetic Scalability | Inefficient or environmentally harmful synthesis. | Development of green chemistry routes and exploration of flow chemistry. |
Q & A
Q. What are the optimal synthetic routes for 2-(2-methylpyridin-4-yl)propan-2-amine, and how can reaction yields be improved?
The synthesis of this compound can be approached via nucleophilic substitution or reductive amination. For instance, halogenated pyridine derivatives (e.g., 2-chloro-4-methylpyridine) may react with propan-2-amine under basic conditions. Reductive amination of ketones (e.g., 2-methylpyridin-4-yl acetone) using catalysts like palladium or nickel could also yield the target compound . To enhance yields, optimize reaction parameters such as temperature (e.g., 60–80°C for nucleophilic substitution), solvent polarity (e.g., DMF or THF), and stoichiometric ratios. Microwave-assisted synthesis (as seen in pyridazine derivatives) may improve efficiency by reducing reaction times .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?
- NMR : The methyl groups on the pyridine and propan-2-amine moieties will appear as singlets in H NMR (δ ~2.3–2.5 ppm for pyridine-CH; δ ~1.4–1.6 ppm for -C(CH)). The pyridine aromatic protons will show splitting patterns based on substituent positions (e.g., para-substitution simplifies coupling) .
- IR : Stretching vibrations for the amine group (N-H) appear at ~3300–3500 cm, while pyridine ring vibrations occur at ~1600 cm .
- MS : The molecular ion peak (M) should correspond to the molecular formula CHN (exact mass: 150.12 g/mol). Fragmentation patterns may include loss of methyl groups or cleavage of the amine moiety .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including charge distribution on the pyridine nitrogen and amine group, to predict nucleophilic/electrophilic behavior. Molecular docking studies may assess interactions with enzymatic targets (e.g., transaminases), leveraging software like AutoDock or Schrödinger Suite . Solvent effects can be modeled using COSMO-RS to optimize reaction conditions .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, Sharpless asymmetric aminohydroxylation or enzymatic transamination using engineered transaminases (e.g., from Arthrobacter spp.) can induce chirality . Chiral ligands like BINAP in palladium-catalyzed couplings may also control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, comparing retention times to standards .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or off-target interactions. To address this:
Q. How does the methylpyridine moiety influence the compound’s pharmacokinetic properties?
The 2-methylpyridin-4-yl group enhances lipophilicity (logP ~1.5–2.0), improving membrane permeability. However, it may reduce aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters). Metabolic stability can be assessed via liver microsome assays, identifying oxidation hotspots (e.g., CYP450-mediated N-demethylation) .
Q. What crystallographic methods are recommended for determining the solid-state structure of derivatives?
Single-crystal X-ray diffraction (SCXRD) using SHELX software is ideal. Grow crystals via slow evaporation (e.g., in ethanol/water). For challenging crystals, consider cryocooling (100 K) or using synchrotron radiation. Analyze packing motifs to predict stability and polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
